molecular formula C25H17ClN2O4S B11139741 4-(4-Chlorobenzoyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 477333-34-9

4-(4-Chlorobenzoyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B11139741
CAS No.: 477333-34-9
M. Wt: 476.9 g/mol
InChI Key: KYUYANCDKHEPSQ-LSDHQDQOSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction conditions.
  • Scientific Research Applications

    • Research applications span multiple fields:

        Chemistry: Potential as a synthetic intermediate or building block.

        Biology: Investigate its interactions with biological systems.

        Medicine: Explore its pharmacological properties.

        Industry: Consider its use in materials science or drug development.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
    • Further studies are needed to elucidate these details.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have specific information on similar compounds at the moment.

    Properties

    CAS No.

    477333-34-9

    Molecular Formula

    C25H17ClN2O4S

    Molecular Weight

    476.9 g/mol

    IUPAC Name

    (4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

    InChI

    InChI=1S/C25H17ClN2O4S/c1-32-17-11-12-18-19(13-17)33-25(27-18)28-21(14-5-3-2-4-6-14)20(23(30)24(28)31)22(29)15-7-9-16(26)10-8-15/h2-13,21,29H,1H3/b22-20+

    InChI Key

    KYUYANCDKHEPSQ-LSDHQDQOSA-N

    Isomeric SMILES

    COC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC=C(C=C4)Cl)\O)/C(=O)C3=O)C5=CC=CC=C5

    Canonical SMILES

    COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CC=CC=C5

    Origin of Product

    United States

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